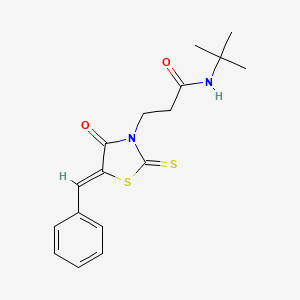

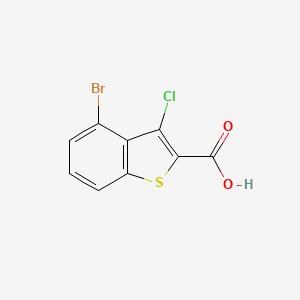

![molecular formula C14H20N2O3S2 B2785721 (2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705849-08-6](/img/structure/B2785721.png)

(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C14H20N2O3S2 and its molecular weight is 328.45. The purity is usually 95%.

BenchChem offers high-quality (2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antibacterial Activity

Thiazoles, including 2,4-disubstituted derivatives, exhibit potent antibacterial properties. Researchers have synthesized compounds with thiazole rings, varying substituents at positions 2 and 4. These modifications significantly impact biological outcomes. The compound may contribute to novel antibacterial agents, potentially combating drug-resistant pathogens .

Antifungal Potential

Thiazoles also display antifungal activity. By understanding the structure-activity relationship, scientists can design derivatives that target specific fungal strains. The compound’s unique arrangement of substituents could enhance its efficacy against fungal infections .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. Thiazoles, including 2,4-disubstituted ones, have been investigated for their anti-inflammatory properties. This compound might modulate inflammatory pathways, making it relevant for conditions like arthritis or autoimmune disorders .

Antitumor Properties

Thiazoles have drawn attention in cancer research. Their diverse biological effects include potential antitumor activity. Researchers explore how this compound interacts with cancer cells, aiming to develop targeted therapies .

Antiviral Applications

Viruses pose significant global health challenges. Thiazoles, due to their structural diversity, have been evaluated for antiviral potential. This compound could contribute to novel antiviral agents, inhibiting viral replication or entry .

Antioxidant Capacity

Thiazoles often exhibit antioxidant properties, protecting cells from oxidative stress. The compound’s unique arrangement of functional groups may enhance its ability to scavenge free radicals and maintain cellular health .

Remember, this compound’s multifaceted nature allows it to impact various biological processes. Researchers continue to explore its potential in drug development and disease management. If you’d like more detailed information on any specific application, feel free to ask! 🌟 .

作用机制

Target of Action

The compound, also known as (2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, primarily targets Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . Its potency against JAK1 is measured at an IC50 of 4 nM, and against TYK2 at an IC50 of 5 nM . Its potency against JAK2 or JAK3 is greater than 1 µM .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This selective inhibition of JAK1 and TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Pharmacokinetics

The compound is orally bioavailable . .

Result of Action

Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .

属性

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-8-13(20-9(2)15-8)14(17)16-10-4-5-11(16)7-12(6-10)21(3,18)19/h10-12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLVAQAYOKRTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2785639.png)

![1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785642.png)

![1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2785649.png)

![3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2785652.png)

![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2785656.png)

![Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2785660.png)